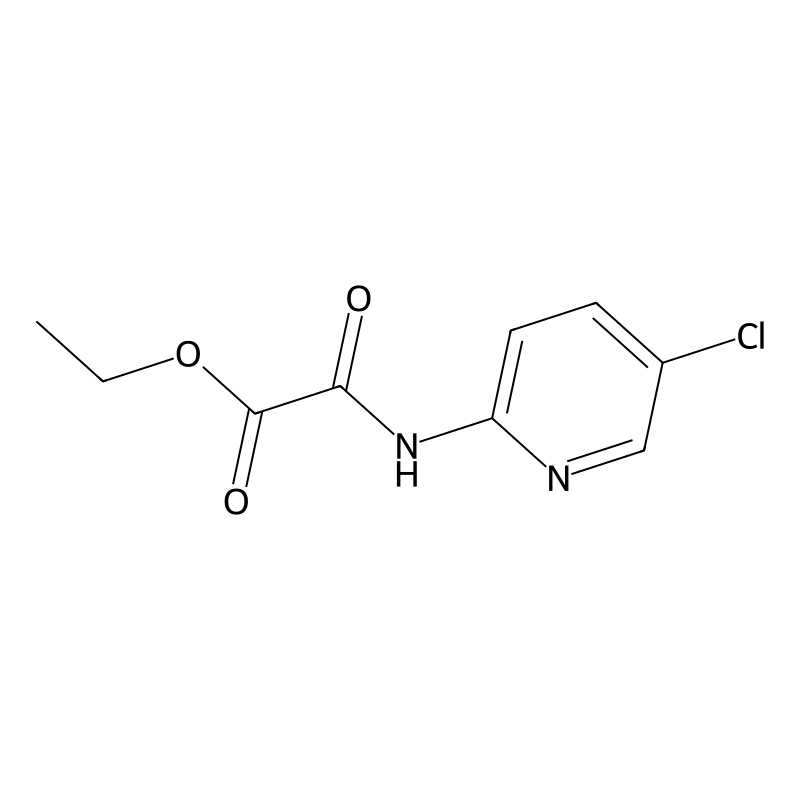Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Chemical Identity
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is an organic molecule containing chlorine, carbon, hydrogen, nitrogen, and oxygen atoms. Its structure can be found in various databases such as PubChem [].
Scientific Research Applications
- Organic synthesis: The molecule contains functional groups like carboxylic acid esters and amine groups, which are commonly used building blocks in organic synthesis. Research might explore using Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate as a starting material for more complex molecules.
- Medicinal chemistry: The presence of a nitrogen-containing heterocycle (pyridine) raises potential interest in medicinal chemistry. Researchers might explore this molecule's properties and possible applications in drug discovery.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a chemical compound with the molecular formula C9H10ClN2O3 and a molecular weight of 265.09 g/mol. It is often encountered in its hydrochloride form, which is more soluble in water. The compound features a pyridine ring substituted with a chlorine atom, contributing to its unique reactivity and biological properties. Its structure allows for various functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry .
- Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
- Condensation Reactions: The compound can undergo condensation with amines or alcohols to form more complex structures.
- Hydrolysis: In aqueous environments, it can hydrolyze to yield ethyl 2-amino-2-oxoacetate and 5-chloropyridine derivatives.
- Cyclization Reactions: It can also participate in cyclization reactions, forming heterocyclic compounds that may exhibit enhanced biological activity.
Research indicates that derivatives of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate exhibit notable biological activities:
- Anticancer Potential: Some derivatives have shown significant effects on cancer cell proliferation, particularly against L1210 cells and P388 leukemia models.
- Antimicrobial Properties: Studies have reported low antibacterial and antitumor activities, suggesting potential applications in developing new antimicrobial agents.
- Enzyme Inhibition: Certain derivatives have been evaluated for their ability to inhibit enzymes such as glucosidase, indicating possible therapeutic applications.
The synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate typically involves:
- Starting Materials: The synthesis often begins with commercially available 5-chloropyridine and ethyl oxoacetate.
- Reagents: Common reagents include bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
- Reaction Conditions: The reaction is generally carried out under reflux conditions in polar solvents like dimethylformamide or dimethyl sulfoxide.
- Purification: Post-reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has several applications:
- Medicinal Chemistry: It serves as an intermediate for synthesizing various bioactive compounds, particularly those targeting cancer and infectious diseases.
- Chemical Research: The compound is utilized in chemoselective synthesis processes for creating diverse chemical structures.
- Polymorphism Studies: Understanding its polymorphic forms aids in optimizing drug formulations and enhancing bioavailability.
Interaction studies involving Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate focus on:
- Drug-Receptor Interactions: Investigating how its derivatives interact with specific biological targets can reveal mechanisms of action and therapeutic potential.
- Synergistic Effects: Combining this compound with other agents may enhance efficacy against resistant strains of pathogens or cancer cells.
- Pharmacokinetic Profiles: Studies assess its absorption, distribution, metabolism, and excretion characteristics to inform dosing regimens for therapeutic use.
Several compounds share structural similarities with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | 212322-56-0 | 0.55 | Contains a benzamide moiety; potential anticancer activity |
| (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride | 1810074-86-2 | 0.54 | Features a propanoate side chain; studied for neuroprotective effects |
| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride | 1956319-58-6 | 0.50 | Similar amino acid structure; explored for metabolic disorders |
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate stands out due to its specific pyridine substitution pattern and resulting reactivity profile, making it a valuable compound in both synthetic chemistry and pharmacology.








